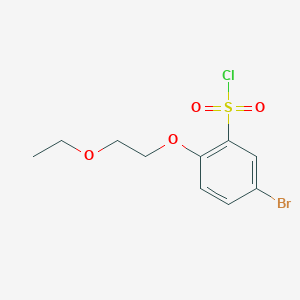

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

CAS No.: 1344360-41-3

Cat. No.: VC2948068

Molecular Formula: C10H12BrClO4S

Molecular Weight: 343.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1344360-41-3 |

|---|---|

| Molecular Formula | C10H12BrClO4S |

| Molecular Weight | 343.62 g/mol |

| IUPAC Name | 5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | HNOISOIMHSYWOJ-UHFFFAOYSA-N |

| SMILES | CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

| Canonical SMILES | CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Introduction

Structural Characteristics and Identification

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is characterized by a complex molecular structure featuring a benzene ring substituted with a bromine atom, an ethoxyethoxy group, and a sulfonyl chloride moiety. The compound is formally identified by the following parameters:

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers as shown in Table 1:

| Identifier | Value |

|---|---|

| CAS Number | 1344360-41-3 |

| IUPAC Name | 5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride |

| Molecular Formula | C₁₀H₁₂BrClO₄S |

| Molecular Weight | 343.63 g/mol |

| MDL Number | MFCD17301509 |

| PubChem CID | 62104374 |

Structural Notation

For computational chemistry and database purposes, the compound can be represented through various structural notations:

Physical and Chemical Properties

Basic Physical Properties

The compound typically appears as a powder at standard conditions and requires specific storage conditions to maintain stability .

Spectroscopic Properties

Spectroscopic data provides valuable insights into the compound's structure and behavior. Predicted collision cross-section (CCS) measurements, which are valuable for mass spectrometry applications, have been calculated for various adducts of the compound as shown in Table 2:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 342.94011 | 154.2 |

| [M+Na]+ | 364.92205 | 157.3 |

| [M+NH4]+ | 359.96665 | 158.1 |

| [M+K]+ | 380.89599 | 156.2 |

| [M-H]- | 340.92555 | 153.3 |

| [M+Na-2H]- | 362.90750 | 156.7 |

| [M]+ | 341.93228 | 153.8 |

| [M]- | 341.93338 | 153.8 |

These collision cross-section values provide important information for analytical chemistry applications, particularly for identification and characterization using ion mobility spectrometry coupled with mass spectrometry .

Synthetic Applications and Research Relevance

General Applications

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride serves as a valuable synthetic intermediate in organic chemistry due to its reactive sulfonyl chloride group. Its primary applications include:

-

Serving as a building block in organic synthesis

-

Acting as a reagent in the preparation of sulfonamides

-

Functioning as an intermediate in pharmaceutical development

-

Contributing to the synthesis of complex molecular structures

Reaction Patterns

The sulfonyl chloride functionality makes this compound particularly useful in nucleophilic substitution reactions. The typical reactions include:

-

Formation of sulfonamides through reaction with amines

-

Production of sulfonate esters through reaction with alcohols

-

Participation in coupling reactions for the synthesis of more complex structures

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride exist, differing primarily in the ether substituent pattern. Table 3 provides a comparative analysis of these related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|---|

| 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | 1344360-41-3 | C₁₀H₁₂BrClO₄S | 343.63 | Reference compound |

| 5-Bromo-2-ethoxybenzene-1-sulfonyl chloride | 379255-01-3 | C₈H₈BrClO₃S | 299.57 | Lacks the additional ethoxy unit |

| 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | 1247381-44-7 | C₉H₁₀BrClO₄S | 329.60 | Has methoxy instead of ethoxy terminal group |

| 5-Bromo-2-methoxybenzene-1-sulfonyl chloride | 23095-05-8 | C₇H₆BrClO₃S | 285.54 | Simpler methoxy substituent |

| 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 | C₇H₆BrClO₂S | 269.54 | Has methyl instead of alkoxy substituent |

This comparative analysis demonstrates the structural diversity within this class of compounds, with variations primarily in the nature and complexity of the alkoxy substituents .

Reactivity Comparison

-

Steric accessibility of the reactive center

-

Electronic properties of the benzene ring

-

Solubility characteristics in various reaction media

Research Applications

Pharmaceutical Development

Sulfonyl chlorides like 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride serve as important intermediates in pharmaceutical research, particularly in the development of:

Materials Science Applications

The unique structural features of this compound may also make it valuable in materials science applications, including:

-

Development of specialty polymers

-

Creation of surface-active agents

-

Synthesis of materials with specific reactive functionalities

Future Research Directions

Based on the structural characteristics and reactivity profile of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, several promising research directions emerge:

-

Exploration of its potential as an intermediate in the synthesis of P-glycoprotein inhibitors for addressing multidrug resistance in cancer therapy

-

Investigation of its utility in creating novel sulfonamide libraries for biological screening

-

Development of more efficient and environmentally friendly synthesis methods

-

Examination of structure-activity relationships through systematic modification of the alkoxy substituent

-

Application in the development of novel phthalocyanine compounds for specialized applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume